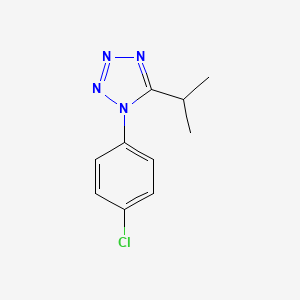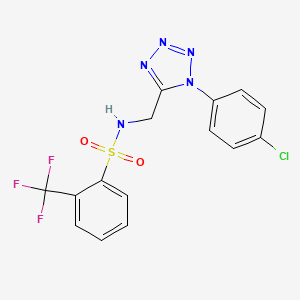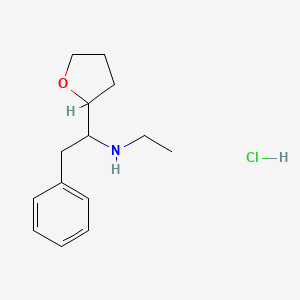![molecular formula C12H12FNO2 B2463941 N-[3-(4-Fluorophenyl)oxetan-3-yl]prop-2-enamide CAS No. 2361642-56-8](/img/structure/B2463941.png)
N-[3-(4-Fluorophenyl)oxetan-3-yl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(4-Fluorophenyl)oxetan-3-yl]prop-2-enamide, also known as FOXY-5, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. FOXY-5 is a small molecule inhibitor of the proteinase-activated receptor 1 (PAR1), which has been implicated in various pathological conditions, including cancer, inflammation, and thrombosis.
Wirkmechanismus
N-[3-(4-Fluorophenyl)oxetan-3-yl]prop-2-enamide is a small molecule inhibitor of PAR1, which is a G protein-coupled receptor that is activated by proteolytic cleavage. Upon activation, PAR1 signals through various intracellular pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway. N-[3-(4-Fluorophenyl)oxetan-3-yl]prop-2-enamide inhibits PAR1-mediated signaling by binding to the receptor and preventing its activation by proteolytic cleavage.
Biochemical and Physiological Effects:
N-[3-(4-Fluorophenyl)oxetan-3-yl]prop-2-enamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer models, N-[3-(4-Fluorophenyl)oxetan-3-yl]prop-2-enamide has been demonstrated to inhibit tumor growth, angiogenesis, and metastasis. In inflammation models, N-[3-(4-Fluorophenyl)oxetan-3-yl]prop-2-enamide has been shown to reduce inflammation and improve disease symptoms. In thrombosis models, N-[3-(4-Fluorophenyl)oxetan-3-yl]prop-2-enamide has been demonstrated to inhibit platelet aggregation and thrombus formation.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(4-Fluorophenyl)oxetan-3-yl]prop-2-enamide has several advantages as a research tool, including its specificity for PAR1, its small size, and its ability to penetrate cell membranes. However, N-[3-(4-Fluorophenyl)oxetan-3-yl]prop-2-enamide also has some limitations, including its potential off-target effects and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on N-[3-(4-Fluorophenyl)oxetan-3-yl]prop-2-enamide. One area of interest is the development of more potent and selective PAR1 inhibitors based on the structure of N-[3-(4-Fluorophenyl)oxetan-3-yl]prop-2-enamide. Another area of interest is the investigation of the potential therapeutic applications of N-[3-(4-Fluorophenyl)oxetan-3-yl]prop-2-enamide in other pathological conditions, such as cardiovascular disease and neurodegenerative diseases. Additionally, the development of N-[3-(4-Fluorophenyl)oxetan-3-yl]prop-2-enamide as a drug candidate for clinical use will require further preclinical and clinical studies to evaluate its safety and efficacy.
Synthesemethoden
The synthesis of N-[3-(4-Fluorophenyl)oxetan-3-yl]prop-2-enamide involves the reaction of 4-fluorophenylacetic acid with ethyl oxalyl chloride to form ethyl 4-fluorophenylglyoxylate. This intermediate is then reacted with ethyl magnesium bromide to form ethyl 3-(4-fluorophenyl)oxopropanoate. The final step involves the reaction of ethyl 3-(4-fluorophenyl)oxopropanoate with propargylamine to form N-[3-(4-Fluorophenyl)oxetan-3-yl]prop-2-enamide.
Wissenschaftliche Forschungsanwendungen
N-[3-(4-Fluorophenyl)oxetan-3-yl]prop-2-enamide has been studied extensively for its potential therapeutic applications in cancer, inflammation, and thrombosis. In cancer, PAR1 has been shown to promote tumor growth, angiogenesis, and metastasis. N-[3-(4-Fluorophenyl)oxetan-3-yl]prop-2-enamide has been demonstrated to inhibit PAR1-mediated signaling, leading to decreased tumor growth and metastasis in various cancer models. In inflammation, PAR1 has been implicated in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. N-[3-(4-Fluorophenyl)oxetan-3-yl]prop-2-enamide has been shown to reduce inflammation in these models by inhibiting PAR1-mediated signaling. In thrombosis, PAR1 has been shown to promote platelet aggregation and thrombus formation. N-[3-(4-Fluorophenyl)oxetan-3-yl]prop-2-enamide has been demonstrated to inhibit PAR1-mediated platelet aggregation, leading to decreased thrombus formation.
Eigenschaften
IUPAC Name |
N-[3-(4-fluorophenyl)oxetan-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO2/c1-2-11(15)14-12(7-16-8-12)9-3-5-10(13)6-4-9/h2-6H,1,7-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPOTZKUONOBGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1(COC1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-Fluorophenyl)oxetan-3-yl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-cyclopentyl-1-((4-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2463862.png)

![2-(cyclopentyloxy)-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)isonicotinamide](/img/structure/B2463864.png)
![N-(3-chlorophenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2463865.png)
![N-[2-Methoxy-5-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2463868.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2463870.png)

![8,11-dimethoxy-13-(4-methoxybenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2463876.png)
![1-(2,2-Dioxo-2lambda6-thia-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2463877.png)
![N-cyclopentyl-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2463879.png)

